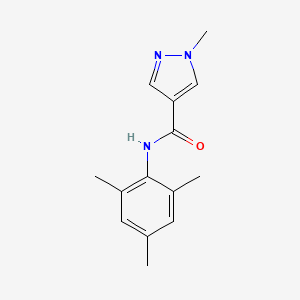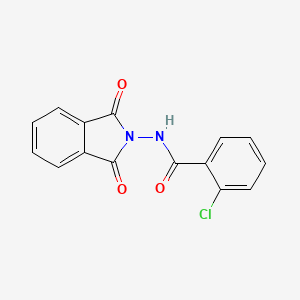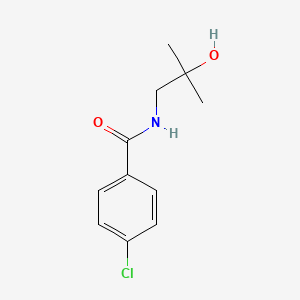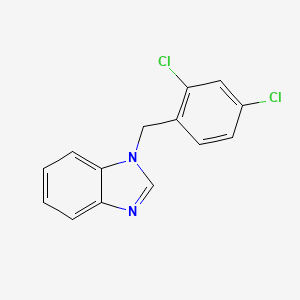![molecular formula C19H20N2O3 B5817446 5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole](/img/structure/B5817446.png)
5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family, which is known for its diverse biological activities. Additionally, we will list future directions for the research on this compound.
Mecanismo De Acción
The mechanism of action of 5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound exhibits its biological activities through several mechanisms, including inhibition of enzymes, induction of apoptosis, and inhibition of cell proliferation. In addition, it has been found to interact with DNA and RNA, which may contribute to its biological activities.
Biochemical and Physiological Effects
Studies have shown that 5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole exhibits significant biochemical and physiological effects. In anticancer studies, this compound has been found to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In addition, it has been found to have antimicrobial activity against several bacterial strains. Furthermore, this compound has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole in lab experiments is its diverse biological activities, which make it a promising candidate for the development of new drugs. In addition, its synthesis method is relatively simple and yields high purity of the compound. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Direcciones Futuras
There are several future directions for the research on 5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole. One area of research is the development of new drugs based on this compound for the treatment of cancer, bacterial infections, and inflammatory diseases. In addition, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects. Furthermore, there is a need for the development of new synthesis methods for this compound to improve its yield and purity. Finally, the use of this compound as a fluorescent probe for the detection of metal ions in biological systems requires further investigation.
Métodos De Síntesis
The synthesis of 5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole involves the reaction of 2-methoxybenzyl bromide with 2-amino-5-(2,3-dimethylphenoxy)methyl-1,3,4-oxadiazole in the presence of potassium carbonate in dimethylformamide. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the final product. This synthesis method has been reported to yield high purity and good yields of the compound.
Aplicaciones Científicas De Investigación
5-[(2,3-dimethylphenoxy)methyl]-3-(2-methoxybenzyl)-1,2,4-oxadiazole has been found to have potential applications in various scientific research fields. In medicinal chemistry, this compound has been studied for its anticancer, antimicrobial, and antitubercular activities. In addition, it has been found to have potential as an anti-inflammatory agent. Furthermore, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems.
Propiedades
IUPAC Name |
5-[(2,3-dimethylphenoxy)methyl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-7-6-10-16(14(13)2)23-12-19-20-18(21-24-19)11-15-8-4-5-9-17(15)22-3/h4-10H,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYRKBKSKHGBLSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC2=NC(=NO2)CC3=CC=CC=C3OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{4-methyl-6-[(3-nitrophenyl)amino]-2-pyrimidinyl}phenol](/img/structure/B5817367.png)
![1,2,3,4-tetramethyl-8-phenyl-2H-dipyrrolo[1,2-b:3',4'-d]pyridazine](/img/structure/B5817376.png)

![N-{[(2-methoxyphenyl)amino]carbonothioyl}cyclohexanecarboxamide](/img/structure/B5817390.png)
![ethyl [5-(3-bromobenzyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5817401.png)
![2-fluoro-N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B5817410.png)

![1-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1H-1,2,3-benzotriazole](/img/structure/B5817434.png)

![methyl 2-chloro-5-(5-{[(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)imino]methyl}-2-furyl)benzoate](/img/structure/B5817450.png)


![3-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5817472.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B5817480.png)